![molecular formula C17H15N3O3S B2895564 N-[5-(2-甲基硫代苯基)-1,3,4-恶二唑-2-基]-2-苯氧基乙酰胺 CAS No. 886911-05-3](/img/structure/B2895564.png)
N-[5-(2-甲基硫代苯基)-1,3,4-恶二唑-2-基]-2-苯氧基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide, also known as MPOA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
科学研究应用
计算和药理评估
已经对 1,3,4-恶二唑的新型衍生物的计算和药理潜力进行了研究,重点是它们的毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用。这些化合物在各种分析中显示出中等的抑制作用,表现出对与炎症和疼痛相关的特定酶的良好亲和力,并且在毒性评估和肿瘤抑制中表现出相当的疗效 (Faheem, 2018)。
合成和表征
已经探索了新型苯并咪唑衍生物的合成和表征,包括那些含有恶二唑部分的衍生物。这些化合物已通过各种化学反应合成,并使用红外、核磁共振和元素分析等技术进行表征。它们的药理筛选,特别是抗惊厥特性,显示出有希望的结果,表明这些化合物在药物开发中的潜力 (Shaharyar et al., 2016)。
药理筛选
进一步的研究集中在 1,3,4-恶二唑衍生物作为与癌症等疾病相关的特定蛋白质抑制剂的设计、合成和药理评估上。这些化合物已经合成并表征,并进行体外生物学评估以评估它们在抑制细胞生长方面的功效。某些衍生物对特定癌细胞系表现出显着的活性,与标准药物相当 (Panchal et al., 2020)。
作用机制
Mode of Action
The presence of the oxadiazole and phenoxyacetamide groups in its structure suggests potential interactions with biological targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been known to interact with various biochemical pathways, potentially leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent .
属性
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-24-14-10-6-5-9-13(14)16-19-20-17(23-16)18-15(21)11-22-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMKILDQFZQSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。